3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a chemical compound with significant scientific interest. This compound includes diverse elements such as cyclohexyl, fluorophenyl, triazolopyrimidine, and piperazine moieties, which contribute to its unique structural and functional properties.
Scientific Research Applications
3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has applications across several fields:
Chemistry: : Used as a precursor or intermediate in synthesizing other complex organic compounds.
Biology: : Investigated for its biological activity, potentially serving as a ligand in biochemical assays.
Medicine: : Explored for therapeutic potential, possibly in anti-cancer or anti-inflammatory applications, based on its interaction with specific cellular targets.
Industry: : Could be utilized in the development of new materials or as a chemical reagent in industrial processes.
Mechanism of Action
The mechanism of action of these compounds often involves interactions with specific target proteins in the body, leading to changes in cellular processes and biochemical pathways . The specific targets and pathways affected would depend on the structure of the compound and the nature of its substituents .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of the compound, would also depend on its specific structure . Factors such as solubility, stability, and permeability can influence the bioavailability of the compound .
The compound’s action can result in various molecular and cellular effects, depending on its mechanism of action and the pathways it affects . These effects can include changes in cell growth, inflammation, oxidative stress, viral replication, and other processes .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability . These factors can affect the compound’s solubility, stability, binding to its targets, and other aspects of its action .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Preparation of 3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic synthesis The initial step might include the synthesis of a piperazine derivative followed by the construction of the triazolopyrimidine ring
Industrial Production Methods:
In industrial settings, large-scale production of this compound may use optimized synthetic routes to ensure high yield and purity. Techniques like continuous flow synthesis, automated reactors, and advanced purification methods such as chromatography or crystallization are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one undergoes a variety of chemical reactions:
Oxidation and Reduction: : May be oxidized or reduced under specific conditions using agents like hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction).
Substitution: : Can participate in nucleophilic or electrophilic substitution reactions, given the presence of multiple reactive sites.
Common Reagents and Conditions:
Common reagents include strong acids or bases for substitutions, metal catalysts for reductions, and oxidizing agents for oxidative transformations. Reaction conditions such as temperature, solvents (like methanol or dimethyl sulfoxide), and catalysts are adjusted to optimize reaction efficiency.
Major Products:
Depending on the reagents and conditions, the major products might include derivatives with modified cyclohexyl, fluorophenyl, or triazolopyrimidine groups, introducing variations in functionality and activity.
Comparison with Similar Compounds
Similar compounds might include those with:
Triazolopyrimidine Core: : Other compounds containing this core structure, like triazolopyrimidine-based drugs.
Piperazine Group: : Compounds like piperazine-based pharmaceuticals or chemicals.
Unique Aspects:
The uniqueness of 3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one lies in its combination of structural elements, offering distinctive reactivity and potential in various applications, differentiating it from simpler or less structurally diverse compounds.
For any more nuanced details, specific research articles and industrial documentation would offer a deeper dive into this intriguing compound's properties and applications.
Properties
IUPAC Name |
3-cyclohexyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O/c24-18-7-4-8-19(15-18)31-23-21(27-28-31)22(25-16-26-23)30-13-11-29(12-14-30)20(32)10-9-17-5-2-1-3-6-17/h4,7-8,15-17H,1-3,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAAOPANOOOPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.